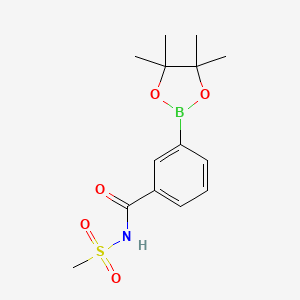

N-methanesulfonyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-methanesulfonyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is an organic compound with borate and sulfonamide groups . It has a molecular weight of 261.13 . The compound is often used in the field of medicine and chemical intermediates .

Synthesis Analysis

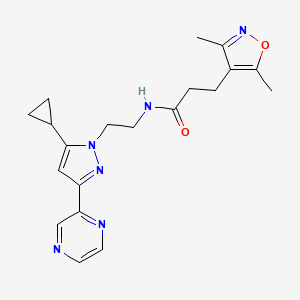

The compound can be synthesized through nucleophilic and amidation reactions . It’s also noted that the compound can be acquired through two substitution reactions .Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .Chemical Reactions Analysis

The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction . The structure can be further modified to exploit the derivation of the indazole structure type .Scientific Research Applications

Catalyst and Reactant in Organic Synthesis

N-methanesulfonyl derivatives, closely related to N-methanesulfonyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, have been widely used in organic synthesis. For instance, ferrous methanesulfonate is an efficient and recyclable catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions, highlighting the utility of methanesulfonate derivatives in facilitating reactions under mild conditions (Wang et al., 2011). Additionally, methanesulfonic acid has proven to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, showcasing the versatility of methanesulfonate compounds in synthesizing heterocyclic compounds (Kumar et al., 2008).

Role in Polymerization

N-(methanesulfonyl)azetidine derivatives have been found to polymerize via ring-opening at elevated temperatures, forming polymers with sulfonyl groups incorporated into the polymer backbone. This process demonstrates the potential of methanesulfonyl compounds in polymer chemistry, particularly for creating materials with unique properties (Reisman et al., 2020).

Labeling Reagents in Radiotracer Synthesis

Methanesulfonyl precursors have been utilized in the synthesis of fluorothiols, a new generation of peptide labeling reagents. This application is crucial for developing tracers for positron emission tomography (PET), an important technique in medical imaging that helps in the diagnosis and monitoring of diseases (Glaser et al., 2004).

Microbial Metabolism

Methanesulfonic acid, closely related to the compound of interest, is a key intermediate in the biogeochemical cycling of sulfur. It is used by diverse aerobic bacteria as a sulfur source for growth, highlighting its importance in environmental science and microbial metabolism studies (Kelly & Murrell, 1999).

Safety and Hazards

Mechanism of Action

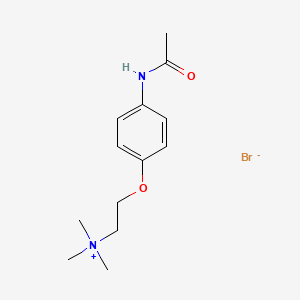

Target of Action

A structurally similar compound, n-pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide, is identified as a second-generation btk (bruton’s tyrosine kinase) inhibitor . BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway, playing a vital role in B-cell maturation and functioning .

Mode of Action

BTK inhibitors typically bind to the BTK enzyme, preventing it from participating in the signaling pathway, thereby inhibiting B-cell activation and function .

Biochemical Pathways

The compound likely affects the B-cell antigen receptor signaling pathway by inhibiting BTK. This inhibition can lead to a decrease in B-cell activation and proliferation, affecting the immune response .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a reduction in B-cell activation and proliferation due to the inhibition of BTK. This could potentially lead to effects on the immune response, given the role of B-cells in producing antibodies .

properties

IUPAC Name |

N-methylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO5S/c1-13(2)14(3,4)21-15(20-13)11-8-6-7-10(9-11)12(17)16-22(5,18)19/h6-9H,1-5H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCGZBIUJZXANT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methanesulfonyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one](/img/structure/B2831956.png)

![4-chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2831958.png)

![4-benzoyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2831972.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2831973.png)

![N-(3,4-dichlorophenyl)-6-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-indazole-1-carboxamide](/img/structure/B2831975.png)